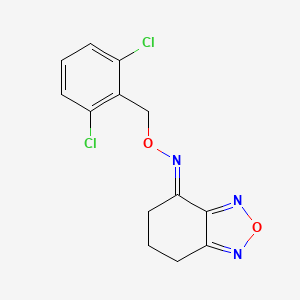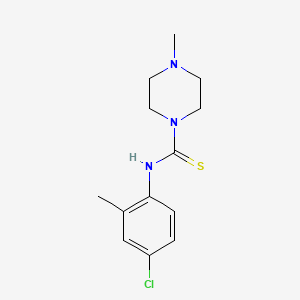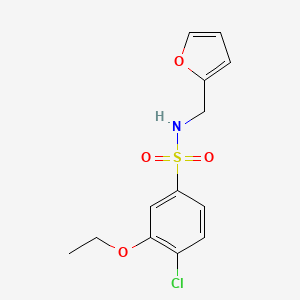![molecular formula C19H32N2O3 B5768880 3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5768880.png)
3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one, also known as DIPPRO, is a bicyclic compound that has been extensively studied for its potential use in scientific research. DIPPRO is a unique compound that has a variety of potential applications in the fields of chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one has a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. 3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of neurological processes. 3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been used to study the role of the sigma-1 receptor in pain modulation, cognition, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one acts as a sigma-1 receptor agonist, which means that it activates the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in a variety of cellular processes, including ion channel regulation, calcium signaling, and protein folding. Activation of the sigma-1 receptor by 3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to have a variety of effects, including modulation of neurotransmitter release, regulation of intracellular calcium levels, and protection against oxidative stress.
Biochemical and Physiological Effects:
3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one has a variety of biochemical and physiological effects. In addition to its effects on the sigma-1 receptor, 3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to modulate the activity of other receptors, including the NMDA receptor and the TRPV1 receptor. 3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one has also been shown to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one in lab experiments is its high affinity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor activation in a controlled manner. However, one of the limitations of using 3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one is its potential toxicity. 3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to be toxic at high concentrations, and caution should be taken when working with this compound.
Direcciones Futuras
There are several potential future directions for research on 3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one. One area of research is the development of new sigma-1 receptor agonists that have improved selectivity and reduced toxicity. Another area of research is the study of the role of the sigma-1 receptor in cancer, as sigma-1 receptor expression has been shown to be upregulated in several types of cancer. Finally, the potential use of 3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's should be further explored.
Conclusion:
In conclusion, 3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a unique compound that has a variety of potential applications in scientific research. Its high affinity for the sigma-1 receptor makes it a valuable tool for studying the role of this receptor in a variety of cellular processes. While caution should be taken when working with 3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one due to its potential toxicity, its potential applications in the fields of neuroscience, cancer research, and neurodegenerative disease make it an exciting area of research for the future.
Métodos De Síntesis
The synthesis of 3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex process that involves several steps. The first step is the preparation of 1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonane, which is then reacted with propionyl chloride to form 3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one. The synthesis of 3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one requires specialized equipment and expertise, and should only be attempted by trained professionals.
Propiedades
IUPAC Name |
3,7-di(propanoyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3/c1-5-9-18-11-20(15(22)7-3)13-19(10-6-2,17(18)24)14-21(12-18)16(23)8-4/h5-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJJGHRZUSNNSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CN(CC(C1=O)(CN(C2)C(=O)CC)CCC)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dipropanoyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-N-phenyl-1-piperidinecarboxamide](/img/structure/B5768797.png)



![8,8-dimethyl-3-propyl-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5768812.png)

![1-allyl-2-(4-chlorophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5768832.png)
![4-nitro-3-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5768854.png)
![4-tert-butyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5768863.png)
![4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5768864.png)
![N-{2-[(2-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5768872.png)
![N-(2-furylmethyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5768881.png)

